Bicyclo [6.1.0] nonyne-lysine
Description
Bicyclo[6.1.0]nonyne-lysine (BCN-lysine) is a lysine derivative functionalized with a bicyclo[6.1.0]nonynyl group. Its molecular formula is C₁₇H₂₆N₂O₄ (molecular weight: ~322.4 g/mol), and it is designed for bioorthogonal "click chemistry" applications, particularly strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse electron-demand Diels-Alder (SPIEDAC) reactions . The bicyclo[6.1.0] scaffold introduces strain to the alkyne, enabling rapid conjugation with azides or tetrazines without toxic catalysts. This compound is genetically encodable, allowing site-specific incorporation into proteins via engineered pyrrolysyl-tRNA synthetase (PylRS) systems . Key applications include live-cell imaging, drug delivery, and biomaterial engineering .
Properties
Molecular Formula |
C17H26N2O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-amino-6-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C17H26N2O4/c18-15(16(20)21)9-5-6-10-19-17(22)23-11-14-12-7-3-1-2-4-8-13(12)14/h12-15H,3-11,18H2,(H,19,22)(H,20,21)/t12-,13+,14?,15? |
InChI Key |
QLDVOCPEKYLEOT-DGKWVBSXSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Routes and Reaction Conditions
Starting Material: 1,5-cyclooctadiene is cyclopropanated to form the bicyclo[6.1.0]nonane scaffold, followed by functional group transformations to yield BCN alcohol.
Activation of BCN Alcohol: The primary alcohol on BCN is converted into electrophilic species such as activated carbonates or carbamates. Common methods include:
- Reaction with disuccinimidyl carbonate to form an activated carbonate intermediate.
- Mitsunobu reaction or conversion to BCN tosylate for subsequent nucleophilic substitution.
- Oxidation of BCN alcohol to BCN carboxylic acid using Jones reagent, which surprisingly preserves the cyclopropyl ring and strained alkyne integrity.
Coupling with Lysine: The activated BCN intermediate is reacted with lysine or lysine derivatives under mild conditions, typically in aqueous or mixed solvents, to form the amide or carbamate linkage yielding bicyclo[6.1.0]nonyne-lysine.
Purification and Stability: The final product is purified by recrystallization or chromatography and can be stored under inert atmosphere at low temperatures without decomposition.
Industrial and Scale-Up Considerations
The described synthetic routes are amenable to scale-up, providing multigram quantities with excellent yields. The use of stable intermediates like BCN carboxylic acid and activated carbonates facilitates reproducibility and purity, which are critical for industrial applications in chemical biology and biotechnology.
Research Findings and Analysis
Synthetic Route Summary Table
| Step | Intermediate/Compound | Key Reagents/Conditions | Yield & Notes |
|---|---|---|---|
| 1 | 1,5-Cyclooctadiene → Cyclopropanation | Simmons-Smith or similar cyclopropanation | Forms bicyclo[6.1.0]nonane scaffold |
| 2 | BCN Alcohol (bicyclo[6.1.0]non-4-yn-9-ylmethanol) | Functional group transformations | Primary alcohol handle for further derivatization |
| 3 | Activated BCN carbonate/carbamate | Disuccinimidyl carbonate, Mitsunobu reaction, or tosylation | Electrophilic intermediate for amine coupling |
| 4 | BCN Carboxylic Acid | Jones oxidation of BCN alcohol | High yield, preserves strained alkyne |
| 5 | Bicyclo[6.1.0]nonyne-lysine | Coupling with lysine amine (EDCI/HOBt or direct amine reaction) | Forms stable amide or carbamate linkage |
Stability and Reactivity Insights
BCN derivatives, including BCN-lysine conjugates, retain their strained alkyne reactivity after multiple chemical manipulations and under acidic conditions typical of peptide synthesis.
BCN carboxylic acid intermediates demonstrate excellent stability and maintain alkyne functionality, enabling efficient amide bond formation with lysine.
The SPAAC reaction involving bicyclo[6.1.0]nonyne-lysine proceeds rapidly under physiological conditions without catalysts, producing stable triazole-linked conjugates suitable for biological labeling.
Comparative Reactivity
Compared to other strained alkynes such as dibenzoazacyclooctyne (DBCO), bicyclo[6.1.0]nonyne-lysine exhibits:
Lower lipophilicity, reducing nonspecific binding in biological systems.
Comparable or superior reaction rates in SPAAC reactions.
Enhanced hydrolytic stability of amide linkages formed via BCN carboxylic acid intermediates.
Summary Table of Preparation Methods and Key Features
| Preparation Aspect | Description | Advantages | Challenges/Notes |
|---|---|---|---|
| Starting Material | 1,5-Cyclooctadiene | Readily available, inexpensive | Requires multi-step synthesis |
| BCN Alcohol Activation | Formation of activated carbonates/carbamates via disuccinimidyl carbonate or Mitsunobu reaction | Enables selective conjugation to lysine | Some methods less commonly applied |
| Oxidation to BCN Carboxylic Acid | Jones reagent oxidation of BCN alcohol | High yield, stable intermediate | Harsh conditions surprisingly tolerated |
| Coupling to Lysine | Amide bond formation using EDCI/HOBt or direct nucleophilic substitution | High purity product, scalable | Requires careful control to preserve alkyne |
| Product Stability | Stable under storage at -20 °C under argon | Long shelf-life | Sensitive to prolonged acidic conditions |
| SPAAC Reactivity | Rapid catalyst-free cycloaddition with azides | Bioorthogonal, selective | Reaction rates vary with substituents |
Chemical Reactions Analysis
Types of Reactions
Bicyclo [6.1.0] nonyne-lysine primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly selective and efficient, making it suitable for bioorthogonal applications .
Common Reagents and Conditions
The SPAAC reaction typically involves the use of azide-functionalized reagents under aqueous conditions. The reaction proceeds rapidly at room temperature without the need for a catalyst .
Major Products
The major product of the SPAAC reaction involving this compound is a triazole-linked conjugate. This product is highly stable and can be used for various applications in chemical biology .
Scientific Research Applications
Bioorthogonal Chemistry
Bicyclo [6.1.0] nonyne-lysine is primarily utilized in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This reaction type is notable for its ability to occur without catalysts, making it highly suitable for biological applications where metal catalysts may interfere with biological systems.
- Mechanism of Action : The strained alkyne component of bicyclo [6.1.0] nonyne reacts with azide-functionalized molecules to form stable triazole linkages, which are crucial for creating bioconjugates and molecular probes.
Chemical Biology Applications
The compound's ability to facilitate rapid and selective labeling of biomolecules has made it invaluable in chemical biology:
- Protein Labeling : this compound can be genetically encoded into proteins, allowing for site-specific labeling and imaging of proteins within living cells. This application has been demonstrated using fluorescent dyes conjugated to tetrazines, enabling real-time visualization of protein dynamics .
- Molecular Probes : It is used in the synthesis of stable molecular probes that can be employed in various assays and imaging techniques, enhancing our understanding of cellular processes .
Medicinal Chemistry
This compound's unique properties allow for its use in drug development:
- Therapeutic Conjugates : The compound can be conjugated to therapeutic agents, such as antibodies, facilitating targeted drug delivery systems that enhance efficacy while minimizing off-target effects . For instance, studies have shown successful conjugation with trastuzumab, a therapeutic antibody used in breast cancer treatment .
Industrial Applications
In industrial settings, this compound is utilized for:
- Oligonucleotide Conjugates : The compound plays a role in the production of oligonucleotide conjugates, which are essential for various biotechnological products and applications in genomics and diagnostics .
Case Study 1: Protein Imaging
In a study involving the Interleukin-4 receptor alpha (IL-4Rα), researchers incorporated this compound into the receptor structure through genetic code expansion techniques. This enabled site-specific labeling and detailed analysis of receptor dynamics using fluorescence microscopy, revealing insights into binding affinities and structural variations .
Case Study 2: Drug Delivery Systems
Another study highlighted the use of this compound in creating targeted drug delivery systems by conjugating it with therapeutic antibodies like trastuzumab. This approach demonstrated improved targeting capabilities and reduced side effects in breast cancer treatments .
Mechanism of Action
The primary mechanism of action for bicyclo [6.1.0] nonyne-lysine involves its participation in SPAAC reactions. The strained alkyne group in bicyclo [6.1.0] nonyne reacts with azide groups to form stable triazole linkages. This reaction is highly selective and occurs without interfering with other biological molecules, making it ideal for bioorthogonal applications .
Comparison with Similar Compounds
Structural and Functional Differences
BCN-lysine is distinguished by its lysine backbone and bicyclo[6.1.0]nonynyl group. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
- Reactivity: BCN-lysine’s alkyne group exhibits faster reaction kinetics with azides (SPAAC) compared to alkene-based reagents like s-TCO or norbornene, which require tetrazines for SPIEDAC .
- Stability: BCN derivatives show superior stability in physiological conditions compared to norbornene, which suffers from cross-reactivity with biological thiols . However, bicyclo[6.1.0]nonene derivatives (e.g., s-TCO) may undergo undesired rearrangements under catalytic conditions (e.g., Fe(CO)₄) .
- Synthetic Accessibility: BCN-methanol is synthesized in high yields (91%) via lithium aluminum hydride reduction , whereas bicyclo[6.1.0]nonene synthesis via Simmons-Smith reactions often yields <35% .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for bicyclo[6.1.0]nonyne-lysine derivatives, and how do reaction conditions influence yields?
- Methodological Answer: Key synthetic pathways include stereoselective cyclopropanation and functionalization of bicyclo[6.1.0]nonene precursors. For example, (1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid is synthesized via potassium peroxymonosulfate oxidation in diethyl ether under nitrogen, achieving 89% yield after recrystallization. Reaction optimization (e.g., solvent choice, temperature, and inert atmosphere) is critical to minimize side reactions and improve purity .
Q. How are bicyclo[6.1.0]nonyne scaffolds characterized structurally?
- Methodological Answer: Structural validation relies on nuclear magnetic resonance (¹H/¹³C NMR), infrared spectroscopy (IR), and mass spectrometry (MS). For instance, NMR analysis confirms stereochemistry and regioselectivity in bicyclo[6.1.0]nonene derivatives, with characteristic peaks for strained cyclopropane moieties observed at δ 1.2–2.8 ppm. IR spectra further validate carbonyl or hydroxyl functional groups, depending on the derivative .
Q. What are the primary applications of bicyclo[6.1.0]nonyne derivatives in bioorthogonal chemistry?
- Methodological Answer: These derivatives are used in strain-promoted alkyne-azide cycloaddition (SPAAC) for labeling biomolecules without cytotoxic catalysts. For example, BCN-carbinol linkers are incorporated into oligonucleotides during automated solid-phase synthesis, enabling site-specific conjugation with azide-modified probes .
Advanced Research Questions
Q. What challenges exist in maintaining bicyclo[6.1.0]nonyne stability during oligonucleotide synthesis, and how can they be addressed?
- Methodological Answer: Acidic conditions during solid-phase synthesis can degrade BCN scaffolds. Stability studies show that BCN-carbinol derivatives exhibit a half-life of >24 hours at pH 4.0 but degrade rapidly below pH 2.0. To mitigate this, researchers use pH-controlled deprotection steps or substitute acid-labile groups with stable alternatives (e.g., tert-butyl esters) .
Q. How do structural modifications of bicyclo[6.1.0]nonyne derivatives affect their reactivity in strain-promoted cycloadditions?
- Methodological Answer: Substituents like electron-withdrawing groups (e.g., carboxylic acids) increase ring strain and accelerate SPAAC kinetics. For instance, bicyclo[6.1.0]nonyne-9-carboxylic acid reacts 3-fold faster with azides than its methyl ester analog. Kinetic assays using UV-Vis or HPLC monitor reaction progress under physiological conditions .
Q. How can contradictory data on bicyclo[6.1.0]nonyne synthesis yields be reconciled?
- Methodological Answer: Discrepancies arise from variations in starting materials (e.g., ethyl ester vs. carboxylic acid precursors) or purification methods. For example, hydrazine-mediated azide formation (yielding 91% in ) contrasts with Curtius rearrangement routes (lower yields due to thermal decomposition). Systematic comparison of reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) can identify optimal conditions .
Q. What analytical strategies are recommended for assessing bicyclo[6.1.0]nonyne purity in complex biological matrices?
- Methodological Answer: Reverse-phase HPLC coupled with high-resolution MS is preferred for detecting trace impurities. For in-cell applications, fluorescence quenching assays or Förster resonance energy transfer (FRET) probes validate functional integrity post-conjugation. Stability in human plasma is assessed via LC-MS/MS over 24–72 hours .
Key Considerations for Experimental Design
- Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts to avoid racemization during cyclopropanation .
- In-Situ Monitoring : Employ real-time NMR or Raman spectroscopy to track reaction progress and optimize yields .
- Ethical Reporting : Follow NIH guidelines for preclinical studies, including detailed statistical analyses and replication protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
